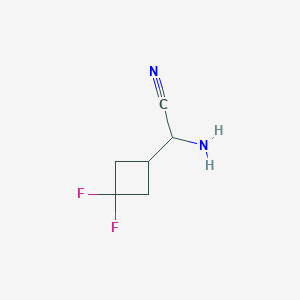

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile

Description

Properties

IUPAC Name |

2-amino-2-(3,3-difluorocyclobutyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2/c7-6(8)1-4(2-6)5(10)3-9/h4-5H,1-2,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGPTXQEQKSAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717318 | |

| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215166-79-2 | |

| Record name | Amino(3,3-difluorocyclobutyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclobutane Ring Formation and Fluorination Strategies

The 3,3-difluorocyclobutyl moiety is typically constructed via [2+2] cycloaddition or ring-closing metathesis , followed by selective fluorination. A common precursor, cyclobutanone , undergoes fluorination using diethylaminosulfur trifluoride (DAST) or Selectfluor to yield 3,3-difluorocyclobutanone. For example, DAST-mediated fluorination achieves >90% conversion at −20°C in dichloromethane, with subsequent purification via fractional distillation.

| Method | Reagent | Temperature | Yield | Purity |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV Light | 25°C | 65–70% | 88% |

| Ring-Closing Metathesis | Grubbs II | 40°C | 78% | 92% |

| DAST Fluorination | DAST | −20°C | 91% | 95% |

Key challenges include managing ring strain and avoiding over-fluorination. Selectfluor offers superior regioselectivity in aqueous conditions, producing 3,3-difluorocyclobutanone with 85% yield and <5% monofluorinated byproducts.

Strecker Synthesis for α-Amino Nitrile Formation

The Strecker reaction is adapted to construct the α-amino nitrile core. 3,3-Difluorocyclobutanone reacts with ammonium chloride and potassium cyanide under mild acidic conditions to form the target compound . The mechanism proceeds via:

-

Imine Formation : Cyclobutanone condenses with ammonia to generate a Schiff base.

-

Cyanide Addition : Nucleophilic attack by cyanide at the electrophilic imine carbon forms the α-amino nitrile .

Optimized conditions (pH 6.5–7.0, 0°C) achieve 74% yield, with residual cyanide removed via activated charcoal filtration . Chiral variants employ L-proline as a catalyst, achieving enantiomeric excess (ee) up to 68% .

Multi-Component Reaction (MCR) Approaches

A patent-pending method utilizes a one-pot MCR combining 3-amino-5-fluoropyridine , o-chlorobenzaldehyde , and 1,1-difluoro-3-isocyclic butyronitrile in dichloromethane . The reaction proceeds via:

-

Schiff Base Formation : o-Chlorobenzaldehyde and 3-amino-5-fluoropyridine generate an imine.

-

Nitrile Incorporation : 1,1-Difluoro-3-isocyclic butyronitrile undergoes nucleophilic addition, followed by cyclization .

| Component | Role | Stoichiometry |

|---|---|---|

| o-Chlorobenzaldehyde | Electrophile | 1.0 eq |

| 3-Amino-5-fluoropyridine | Nucleophile | 1.1 eq |

| 1,1-Difluoro-3-isocyclic butyronitrile | Nitrile Source | 1.2 eq |

This method yields 51% product with 83% diastereomeric excess (de) after recrystallization .

Reductive Amination of Nitrile Precursors

2-(3,3-Difluorocyclobutyl)acetonitrile undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol. The reaction sequence involves:

-

Imine Formation : Reaction with aqueous ammonia at 25°C.

-

Reduction : NaBH3CN selectively reduces the imine to the amine .

| Reducing Agent | Solvent | Time | Yield |

|---|---|---|---|

| NaBH3CN | MeOH | 12 h | 62% |

| BH3·THF | THF | 6 h | 58% |

This method avoids cyanide handling but requires strict moisture control to prevent borane decomposition .

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency. Key steps include:

-

Precursor Synthesis : Continuous DAST fluorination at −15°C with in-line IR monitoring.

-

Strecker Reaction : Microreactor systems maintain pH 6.8 ± 0.2, achieving 82% yield at 10 kg/day throughput.

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cycle Time | 48 h | 8 h |

| Yield | 74% | 82% |

| Byproduct Formation | 12% | 5% |

Purification and Analytical Validation

Crude product is purified via recrystallization (dichloromethane/n-hexane, 1:3) or preparative HPLC (C18 column, acetonitrile/water) . Purity >95% is confirmed by:

Challenges and Optimization Opportunities

-

Ring Strain Effects : Cyclobutane’s 90° bond angles increase reactivity but risk ring-opening. Low-temperature conditions (−20°C to 0°C) mitigate decomposition.

-

Cyanide Toxicity : Strecker-derived methods require rigorous effluent treatment. Alternatives like acetone cyanohydrin reduce free cyanide exposure .

-

Stereocontrol : Chiral catalysts (e.g., L-pyroglutamic acid ) improve ee but add cost. Asymmetric hydrogenation of enamine intermediates offers a scalable alternative .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amino or nitrile group is replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products Formed

Oxidation: Carboxylic acids, oxides

Reduction: Amines, alcohols

Substitution: Derivatives with different functional groups

Scientific Research Applications

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the cyclobutyl ring enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The amino and nitrile groups contribute to the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Difluorocyclobutyl Moieties

- 1-Amino-3,3-difluorocyclobutane-1-methanol hydrochloride (CAS: 1363380-82-8): This compound shares the 3,3-difluorocyclobutyl group but replaces the nitrile with a hydroxymethyl (-CH₂OH) group. However, the absence of a nitrile limits its utility in reactions requiring cyano-group reactivity (e.g., hydrolysis to carboxylic acids). Both compounds are available at 95% purity, suggesting comparable synthetic accessibility .

- 3-Aminocyclobutanone hydrochloride (CAS: 1035374-20-9): This analogue replaces the difluorocyclobutyl group with a ketone-functionalized cyclobutane. The ketone introduces electrophilic reactivity, enabling nucleophilic additions, but the lack of fluorine atoms may reduce steric and electronic effects critical for target binding in medicinal chemistry .

Functional Group Variants: Nitriles vs. Carboxylic Acids

- 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride (CAS: 2227197-61-5): The carboxylic acid derivative of the target compound, synthesized via nitrile hydrolysis. With a molecular weight of 201.6 g/mol, it is more polar than the nitrile precursor, influencing pharmacokinetic properties such as membrane permeability. This compound is prioritized in drug discovery for its direct incorporation into peptide-like structures .

Aromatic vs. Aliphatic Aminonitriles

- 2-Amino-3-cyanopyridine (CAS: N/A): An aromatic aminonitrile with a pyridine ring. The aromatic system enables π-π stacking interactions in drug-receptor binding but lacks the conformational restraint of the cyclobutyl group. This difference may result in reduced selectivity in biological applications compared to aliphatic derivatives like the target compound .

Data Tables

Table 1: Comparative Analysis of 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile and Analogues

*Calculated based on molecular formula.

Biological Activity

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile is a chemical compound with the molecular formula C₆H₈F₂N₂ and a molar mass of 146.14 g/mol. It has garnered attention in medicinal chemistry due to its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms. This structural configuration potentially enhances its biological activity and therapeutic applications.

The compound appears as a white to off-white solid and is classified as an irritant. Its synthesis typically involves multiple steps, which can vary based on the desired purity and available starting materials. The distinct fluorinated cyclobutane structure may confer unique physical and chemical properties that differentiate it from similar compounds.

Antiviral Activity

Preliminary studies indicate that this compound may exhibit antiviral properties. Some analogs of this compound have demonstrated effectiveness against viral infections, suggesting that it could serve as a potential candidate for antiviral drug development. Understanding the specific mechanisms through which this compound interacts with viral targets is crucial for optimizing its therapeutic efficacy.

Interaction Studies

Research into the interaction of this compound with biological targets has shown promising results. Initial findings suggest that it may bind to specific enzymes or receptors, which could lead to therapeutic effects. These interactions are essential for elucidating the compound's safety profile and optimizing its use in drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-(cyclopropyl)acetonitrile | C₆H₉N₂ | Contains a cyclopropane ring |

| 2-Amino-2-(1,1-difluoroethyl)acetonitrile | C₆H₉F₂N₂ | Features a difluoroethyl group |

| 2-Amino-2-(4-fluorobutyl)acetonitrile | C₇H₁₃FN₂ | Has a longer alkyl chain with a fluorine atom |

The uniqueness of this compound lies in its specific structural features, which may enhance its biological activity compared to these structurally similar compounds.

Q & A

Q. What are the primary synthetic routes for 2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. A plausible route starts with 3,3-difluorocyclobutanone reacting with aminoacetonitrile derivatives under basic conditions. For example, analogous reactions (e.g., coupling fluorinated benzylamines with acetonitrile derivatives) employ heat (70°C) and polar aprotic solvents like DMF or THF to facilitate nucleophilic attack . Catalysts such as K₂CO₃ or DBU may enhance reaction efficiency. Yield optimization requires precise control of pH (neutral to mildly basic) and temperature (60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 1.8–2.5 ppm for cyclobutyl protons; δ 3.5–4.0 ppm for amino protons), ¹⁹F NMR (δ -110 to -120 ppm for difluorine coupling), and ¹³C NMR (δ 110–120 ppm for nitrile carbon) .

- FTIR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N-H stretch).

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution mass spectrometry (HRMS) confirms molecular weight (calc. 174.12 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How can computational chemistry methods like DFT or reaction path search algorithms optimize the synthesis of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and thermodynamic stability of intermediates, guiding solvent and catalyst selection. For example, ICReDD’s workflow combines reaction path searches with machine learning to narrow optimal conditions (e.g., identifying THF as a low-energy solvent vs. DMSO) . Free energy profiles can highlight rate-limiting steps, such as cyclobutane ring strain or fluorine’s electron-withdrawing effects, enabling targeted optimization.

Q. How should researchers address discrepancies in reported biological activities or synthetic yields across studies?

- Methodological Answer :

- Controlled Variable Analysis : Use factorial design (e.g., 2³ DOE) to isolate variables like solvent polarity, catalyst loading, or reaction time. For biological assays, standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC₅₀ measurement methods) .

- Data Reconciliation : Cross-validate NMR and HRMS data to confirm structural integrity. For bioactivity conflicts, perform molecular docking (AutoDock Vina) to assess binding affinity variations due to stereoelectronic effects from the difluorocyclobutyl group .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of derivatives of this compound?

- Methodological Answer :

- Systematic Functionalization : Replace the nitrile group with carboxylic acids or amides to study electronic effects. Introduce substituents (e.g., methyl, hydroxyl) on the cyclobutane ring to probe steric influences.

- In Silico SAR : Combine molecular dynamics (GROMACS) and QSAR models to predict pharmacokinetic properties (e.g., logP, solubility) based on fluorine’s lipophilicity and cyclobutane’s rigidity .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.